molecular formula C9H10O2 B3429758 (4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one CAS No. 77087-34-4

(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one

Cat. No.: B3429758
CAS No.: 77087-34-4
M. Wt: 150.17 g/mol
InChI Key: ISFGTDAAYLSOFY-QMMMGPOBSA-N
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Description

(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hydroxyl group, a methyl group, and a propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the hydroxyl, methyl, and propynyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The propynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the propynyl group may yield an alkane.

Scientific Research Applications

(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the propynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Hydroxy-3-methyl-2-(prop-1-yn-1-yl)cyclopent-2-en-1-one: This compound has a similar structure but with a different position of the propynyl group.

    (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid: This compound has a similar hydroxyl and methyl substitution but with a different core structure.

Uniqueness

(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one is unique due to its specific substitution pattern and the presence of both a hydroxyl and a propynyl group on a cyclopentene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(4S)-4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h1,8,10H,4-5H2,2H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFGTDAAYLSOFY-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1O)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1O)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961609
Record name 4-Hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77087-34-4, 41301-27-3
Record name (4S)-4-Hydroxy-3-methyl-2-(2-propyn-1-yl)-2-cyclopenten-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77087-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041301273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-propynyl)-, (4S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077087344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S) 4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.757
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Record name 4-hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In an autoclave, 4-hydroxy-4-methyl-5-propargyl-2-cyclopentenone (3 g) and water (400 ml) were charged, and the resultant mixture was stirred at 150° C. for 6 hours in a nitrogen atmosphere. After cooling, sodium chloride (50 g) was added to the reaction mixture, the resulting mixture was extracted with ethyl acetate. The extract was concentrated under reduced pressure and purified on column chromatography to give 2-propargyl-3-methyl-4-hydroxy-2-cyclopentenone (2.7 g). Yield, 90% nD21 1.5148.
Quantity
3 g
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reactant
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400 mL
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reactant
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resultant mixture
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0 (± 1) mol
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50 g
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reactant
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Synthesis routes and methods II

Procedure details

Into a reaction vessel, a solution of 4-hydroxy-4-methyl-5-propargyl-2-cyclopentenone (3 g) and MgCl2.6H2O (4.0 g) in water (120 ml) was charged, and the temperature was elevated up to 100° C. The contents were adjusted to pH 6.8 with 0.1 N NaOH solution, and stirring was continued at 100° C. for 4 hours, during which the pH was maintained at 6.8 to 7.0. After cooling, NaCl (40 g) was added to the reaction mixture and extracted with ether (120 ml) 4 times. The extracts were combined together, dried over anhydrous magnesium sulfate and concentrated at 40° C. under reduced pressure to give an oily substance (2.5 g). The oily substance was chromatographed with silica gel (30 g), followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume) to give 2-propargyl-3-methyl-4-hydroxy-2-cyclopentenone (2.3 g). Yield, 77%. N.M.R. (CDCl3, internal standard TMS, δ ppm, 90 MHz): 4.60 (broad d, 1H, 4-H); 3.95 (broad s, 1H, 4-OH); 3.04 (d, 2H, --CH2 --C≡H); 2.65 (d of d, 1H, 5-H); 2.38 (d of d, 1H, 5 -H); 2.20 (s, 3H, 3-CH3); 1.98 (s, 1H, C≡CH).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
MgCl2.6H2O
Quantity
4 g
Type
reactant
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Quantity
120 mL
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solvent
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0 (± 1) mol
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40 g
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Synthesis routes and methods III

Procedure details

In the same flask as in Example 1, 20% sulfuric acid (10 ml) was charged, and dl-3-acetoxy-2-propargyl-3-methyl-4-cyclopentenone (1.92 g) was dropwise added thereto in 1 hour while keeping the inner temperature at 0° C. After completion of the dropwise addition, the resultant mixture was stirred at the same temperature as above for 3 hours. The reaction mixture was subjected to post-treatment and purification as in Example 1 to give 1.38 g of 4-hydroxy-2-propargyl-3-methyl-2-cyclopentenone. Yield, 91%.
Quantity
1.92 g
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reactant
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resultant mixture
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0 (± 1) mol
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10 mL
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Synthesis routes and methods IV

Procedure details

In a reaction vessel, water (200 ml) and 5-methyl-2-furylpropargylcarbinol (5 g) were charged, and the pH value was adjusted to 4 with an aqueous 1/3N NaOH solution and an aqueous 1/3N HCl solution. The temperature was elevated to 100° C. to reflux, and the mixture was stirred under reflux for 16 hours while maintaining the pH value of 3.8 to 4.1 by the addition of an aqueous 1/3N NaOH solution and an aqueous 1/3N HCl solution. Then, the pH value was adjusted to 8.0 with an aqueous 1/3N NaOH solution, and stirring under reflux was continued for 4 hours while maintaining the pH value of 7.5 to 8.0 by the addition of an aqueous 1/3N NaOH solution and an aqueous 1/3N HCl solution. After cooling, sodium chloride (70 g) was added, and the mixture was extracted with toluene (100 ml) four times. The extract was concentrated at 60° C. under reduced pressure to remove toluene, whereby an oily substance (4.7 g) was obtained. The crude product was purified by column chromatography with silica gel (60 g) (developing solvent, ethyl acetate-n-hexane (1:2 by volume)) to obtain 2-propargyl-3-methyl-4-hydroxy-2-cyclopentenone (3.4 g). Yield, 68%.
Quantity
5 g
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reactant
Reaction Step One
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200 mL
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70 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one
Reactant of Route 2
(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one
Reactant of Route 3
Reactant of Route 3
(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one
Reactant of Route 4
(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one
Reactant of Route 5
(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one
Reactant of Route 6
(4S)-4-Hydroxy-3-methyl-2-prop-2-ynyl-cyclopent-2-EN-1-one

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